Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-
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Overview
Description
Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-: is a compound that features a benzenamine core substituted with a 3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- typically involves the formation of the triazole ring followed by its attachment to the benzenamine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, which is then coupled with the benzenamine through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- Benzenamine, 3-fluoro-4-[(3-fluorophenyl)methoxy]-
- Benzenamine, 3-[2-(4-fluorophenyl)ethynyl]-
- Benzenamine, 3-fluoro-4-(1H-1,2,4-triazol-1-yl)-
Uniqueness: Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]- is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
104615-66-9 |
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Molecular Formula |
C14H11FN4 |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H11FN4/c15-10-5-3-4-9(8-10)13-17-14(19-18-13)11-6-1-2-7-12(11)16/h1-8H,16H2,(H,17,18,19) |
InChI Key |
WDNWMHGFORYNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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